molecular formula C12H21NO4 B12311197 2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid

2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid

Cat. No.: B12311197
M. Wt: 243.30 g/mol
InChI Key: LDBFBCYPFDOYEV-UHFFFAOYSA-N
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Description

2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino cyclopentyl acetic acid structure. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the protection process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine.

Scientific Research Applications

2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid involves its ability to act as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways and interactions, making it useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid is unique due to its specific cyclopentyl structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and ease of deprotection make it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-5-4-8(6-9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

LDBFBCYPFDOYEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CC(=O)O

Origin of Product

United States

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